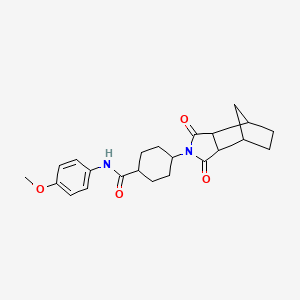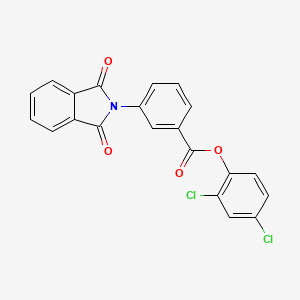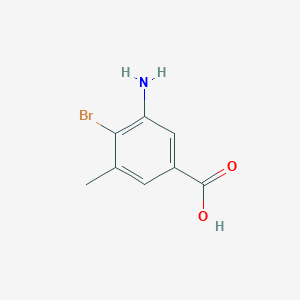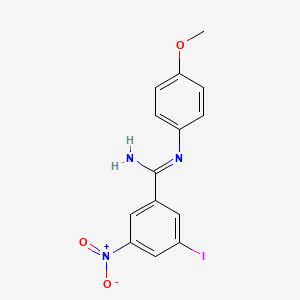![molecular formula C16H15FN4O B12463773 14-Fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one](/img/structure/B12463773.png)
14-Fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[142102,608,18It belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors, which play a significant role in DNA repair responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pamiparib involves the development of fused tetra- or pentacyclic dihydrodiazepinoindolone derivatives. The synthetic route includes multiple steps, starting from the preparation of intermediate compounds, followed by cyclization and functionalization reactions .
Industrial Production Methods
Industrial production of pamiparib involves optimizing the synthetic route for large-scale manufacturing. This includes ensuring the availability of raw materials, optimizing reaction conditions, and implementing purification processes to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Pamiparib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
Pamiparib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of PARP inhibition and DNA repair.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.
Wirkmechanismus
Pamiparib exerts its effects by inhibiting the activity of PARP enzymes, specifically PARP-1 and PARP-2. These enzymes are involved in the repair of single-strand DNA breaks. By inhibiting PARP activity, pamiparib prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Olaparib: Another PARP inhibitor used in cancer treatment.
Rucaparib: A PARP inhibitor with similar applications in oncology.
Niraparib: A PARP inhibitor used for the treatment of ovarian cancer.
Uniqueness
Pamiparib is unique due to its high selectivity for PARP-1 and PARP-2, as well as its excellent drug metabolism and pharmacokinetics properties. It also shows significant brain penetration, making it a promising candidate for the treatment of brain tumors .
Eigenschaften
Molekularformel |
C16H15FN4O |
|---|---|
Molekulargewicht |
298.31 g/mol |
IUPAC-Name |
14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one |
InChI |
InChI=1S/C16H15FN4O/c1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16/h5-6,18H,2-4,7H2,1H3,(H,20,22) |
InChI-Schlüssel |
DENYZIUJOTUUNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'''-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B12463696.png)

![N-(2,5-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12463709.png)
![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B12463715.png)


![1-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)prolinamide](/img/structure/B12463727.png)
![3-amino-1-(4-cyanophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B12463734.png)

![2-[(17-hydroxy-3,20-dioxopregna-1,4-dien-21-yl)oxy]-N,N,N-trimethyl-2-oxoethanaminium](/img/structure/B12463743.png)

amino}-N-(3-methylphenyl)cyclopentanecarboxamide](/img/structure/B12463752.png)


